An In-depth Technical Guide to the Reactivity of Ethyl-4-bromo-3-methylbut-2-enoate
An In-depth Technical Guide to the Reactivity of Ethyl-4-bromo-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-4-bromo-3-methylbut-2-enoate is a versatile bifunctional reagent that holds significant importance in modern organic synthesis. Its unique structure, incorporating both an allylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and characteristic reactivity of this valuable building block, offering insights into its application in the construction of complex molecular architectures relevant to the pharmaceutical and natural product sectors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of Ethyl-4-bromo-3-methylbut-2-enoate is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | ethyl (2E)-4-bromo-3-methylbut-2-enoate | [1] |
| CAS Number | 26918-14-9 | [2] |
| Molecular Formula | C₇H₁₁BrO₂ | [1][3] |
| Molecular Weight | 207.07 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 108 °C at 14 Torr | [4] |
| InChI Key | JIPWHZOYUGYXFA-GQCTYLIASA-N | [1] |
Safety and Handling:
Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[5]
-
Eye Protection: Use chemical safety goggles and a face shield.[5]
-
Clothing: A lab coat and other protective clothing should be worn.[5]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of vapor or mist.[6]
-
Keep away from sources of ignition.[6]
-
Wash hands thoroughly after handling.[5]
Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate
The most common and efficient method for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate is through the allylic bromination of ethyl 3-methylbut-2-enoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent like carbon tetrachloride (CCl₄).[7]
Figure 1: Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate via allylic bromination.
Experimental Protocol: Allylic Bromination
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To a solution of ethyl 3-methylbut-2-enoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation to afford Ethyl-4-bromo-3-methylbut-2-enoate as a mixture of (E) and (Z) isomers.[7]
Reactivity Profile
The reactivity of Ethyl-4-bromo-3-methylbut-2-enoate is dictated by the interplay of its two key functional groups: the allylic bromide and the α,β-unsaturated ester. This dual functionality allows it to participate in a variety of transformations, making it a valuable synthon.
Nucleophilic Substitution Reactions (SN2 and SN2')
As an allylic bromide, Ethyl-4-bromo-3-methylbut-2-enoate is susceptible to nucleophilic attack. The reaction can proceed through two main pathways: direct substitution at the α-carbon (SN2) or attack at the γ-carbon with concomitant double bond migration (SN2').
Figure 2: Competing SN2 and SN2' pathways for nucleophilic attack.
The regioselectivity of the nucleophilic attack is influenced by several factors:
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Nature of the Nucleophile: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor direct SN2 attack at the α-carbon. In contrast, soft nucleophiles (e.g., organocuprates, thiolates) often prefer the SN2' pathway, leading to the γ-substituted product.
-
Steric Hindrance: The methyl group at the β-position can sterically hinder the approach of the nucleophile to the α-carbon, thereby promoting the SN2' pathway.
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Reaction Conditions: Solvent and temperature can also play a role in directing the regioselectivity of the reaction.
The Reformatsky Reaction
One of the most prominent applications of Ethyl-4-bromo-3-methylbut-2-enoate is in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-bromine bond. This enolate then adds to an aldehyde or ketone to afford a β-hydroxy ester after acidic workup.
Figure 3: Generalized workflow of the Reformatsky reaction.
Stereochemical Considerations:
Studies have shown that the stereochemistry of the starting Ethyl-4-bromo-3-methylbut-2-enoate (E or Z) can influence the stereochemical outcome of the Reformatsky reaction. In some cases, an E to Z isomerization has been observed during the reaction, leading to the formation of specific diastereomers.[8]
Experimental Protocol: Reformatsky Reaction
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Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc and a solvent such as THF or benzene.
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Add a solution of Ethyl-4-bromo-3-methylbut-2-enoate and the desired aldehyde or ketone to the zinc suspension.
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Gently heat the mixture to initiate the reaction, which is often indicated by a color change and/or the evolution of heat.
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After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-hydroxy ester.
The Wittig and Horner-Wadsworth-Emmons Reactions
Ethyl-4-bromo-3-methylbut-2-enoate serves as a precursor for the synthesis of phosphonium salts and phosphonates, which are key reagents in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for the formation of carbon-carbon double bonds.
Wittig Reaction:
The reaction of Ethyl-4-bromo-3-methylbut-2-enoate with triphenylphosphine yields the corresponding phosphonium salt. Treatment of this salt with a strong base generates a phosphorus ylide, which can then react with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction:
The Arbuzov reaction of Ethyl-4-bromo-3-methylbut-2-enoate with a trialkyl phosphite (e.g., triethyl phosphite) affords the corresponding phosphonate ester. Deprotonation of the phosphonate with a base generates a stabilized carbanion that reacts with aldehydes or ketones to produce α,β-unsaturated esters, typically with high (E)-selectivity. Studies have shown that both (Z)- and (E)-isomers of methyl 4-bromo-3-methylbut-2-enoate react with triethyl phosphite with retention of configuration to give the corresponding phosphonate esters.[8]
Figure 4: Pathways to alkene synthesis via Wittig and HWE reactions.
Other Reactions
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Organocuprate Additions: As an α,β-unsaturated ester, Ethyl-4-bromo-3-methylbut-2-enoate can undergo conjugate addition (1,4-addition) with organocuprates (Gilman reagents). This reaction typically proceeds via an SN2' mechanism, with the nucleophile attacking the γ-carbon.
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, Ethyl-4-bromo-3-methylbut-2-enoate can undergo elimination of HBr to form a diene. The regioselectivity of this elimination will depend on the accessibility of the protons on the adjacent carbon atoms.
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Synthesis of Heterocycles: The bifunctional nature of Ethyl-4-bromo-3-methylbut-2-enoate makes it a useful precursor for the synthesis of various heterocyclic compounds, such as 1,4-benzoxazines and pyrrol-2-ones.[9]
Applications in Synthesis
The diverse reactivity of Ethyl-4-bromo-3-methylbut-2-enoate has been exploited in the total synthesis of numerous natural products and biologically active molecules. Its ability to act as a C4 building block makes it particularly valuable in the construction of isoprenoid and polyketide frameworks. For instance, it has been utilized as a key intermediate in the synthesis of carotenoids, such as β-carotene.[7]
Conclusion
Ethyl-4-bromo-3-methylbut-2-enoate is a powerful and versatile reagent in organic synthesis. Its rich and tunable reactivity, stemming from the presence of both an allylic bromide and an α,β-unsaturated ester, allows for a wide array of transformations. A comprehensive understanding of the factors that govern its reactivity, including the nature of the nucleophile, steric effects, and reaction conditions, is crucial for its effective application in the synthesis of complex molecular targets. This guide has provided a detailed overview of its synthesis, safety considerations, and key reactions, offering a valuable resource for researchers and drug development professionals.
References
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